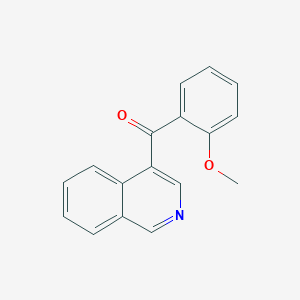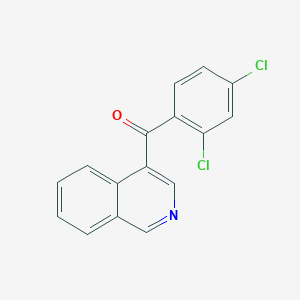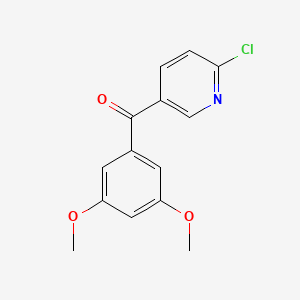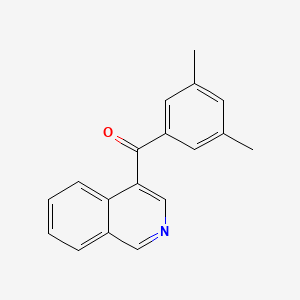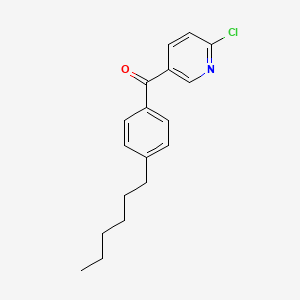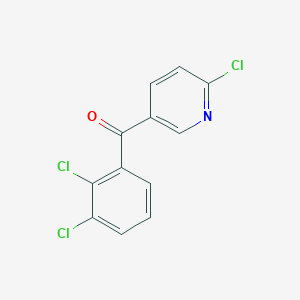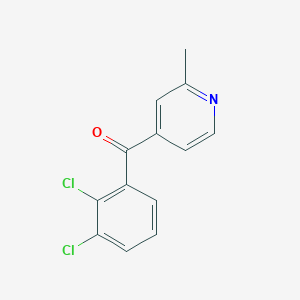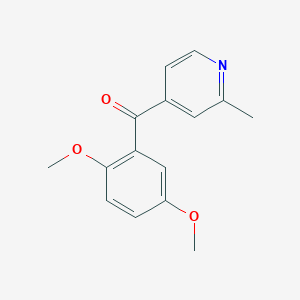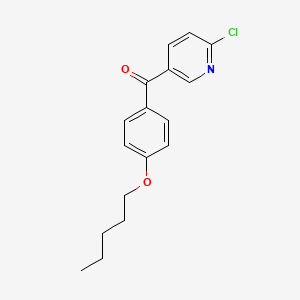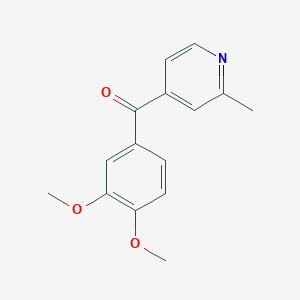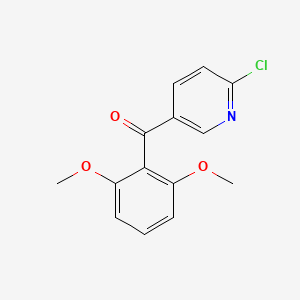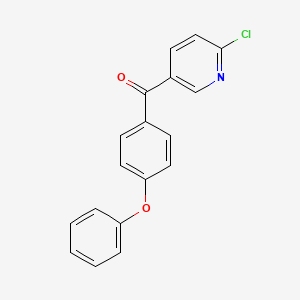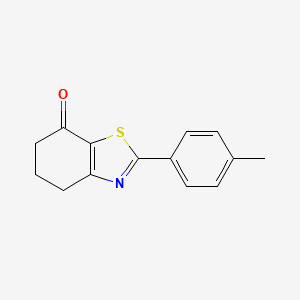
2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Vue d'ensemble
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as skeletal, structural, or 3D.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Applications De Recherche Scientifique
Antitumor Activity
- DNA Adduct Formation in Tumor Cells : Certain derivatives of 2-(4-Methylphenyl)-benzothiazoles have been shown to form DNA adducts in sensitive tumor cells, both in vitro and in vivo. This suggests a mechanism of action involving DNA interaction, leading to potential antitumor effects. These compounds selectively target carcinoma cells, indicating a level of specificity in their action (Leong et al., 2003).
- Selective Antitumor Properties : Novel antitumor 2-(4-Amino-3-methylphenyl)benzothiazoles exhibit selective and potent antitumor properties, with cytochrome P450 1A1 playing a crucial role in their mechanism of action. These compounds undergo biotransformation to active metabolites, highlighting their potential as selective antitumor agents (Bradshaw et al., 2002).
Mechanism of Action and Metabolism
- Metabolic Formation and Biological Properties : The metabolic formation and biological properties of 2-(4-Aminophenyl)benzothiazoles have been studied, revealing the role of metabolic oxidation in their antitumor effects. These findings help understand the drug's selective toxicity towards certain cancer cell lines (Kashiyama et al., 1999).
- CYP1A1 Induction and Metabolism : Fluorinated derivatives of 2-(4-Amino-3-methylphenyl)benzothiazoles, including those with antiproliferative activity, induce CYP1A1 expression and become metabolized in sensitive cancer cells. This process leads to binding to macromolecules within these cells, which is crucial for their antiproliferative activity (Brantley et al., 2004).
Radiopharmaceutical Potential
- Breast Cancer Radiopharmaceuticals : Research on Re and (99m)Tc complexes of 2-(4'-aminophenyl)benzothiazole for breast cancer imaging and therapy has shown promising results. These complexes exhibit selective uptake in breast cancer cell lines and tumor xenografts in mice, suggesting their potential as radiopharmaceuticals for diagnosing and treating breast cancer (Tzanopoulou et al., 2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
Orientations Futures
This involves identifying potential applications of the compound and areas where further research is needed.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a comprehensive analysis, consulting scientific literature and databases is necessary. If you have a specific compound that has been widely studied, I may be able to provide more detailed information. Please provide the name or CAS number of such a compound if available.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-9-5-7-10(8-6-9)14-15-11-3-2-4-12(16)13(11)17-14/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIKXGZAVXQATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



